7-Chloro-1-oxo-1-phenylheptane chemical properties
7-Chloro-1-oxo-1-phenylheptane chemical properties
An In-Depth Technical Guide to 7-Chloro-1-oxo-1-phenylheptane: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-1-oxo-1-phenylheptane (CAS No. 17734-41-7), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document details its physicochemical properties, spectroscopic signature, primary synthesis route via Friedel-Crafts acylation, and its versatile chemical reactivity. Possessing both a reactive ketone moiety and a terminal alkyl chloride, this molecule serves as a valuable and strategic building block for the synthesis of more complex structures, particularly as a precursor to linear diarylheptanoids, a class of natural products with notable biological activities.[1] This guide consolidates technical data with mechanistic insights and practical experimental protocols to serve as an essential resource for scientists leveraging this compound in their research.
Compound Identification and Physicochemical Properties
7-Chloro-1-oxo-1-phenylheptane, also known by its IUPAC name 7-chloro-1-phenylheptan-1-one, is a halogenated aromatic ketone.[1][2] Its core structure consists of a seven-carbon aliphatic chain functionalized with a terminal chlorine atom and a benzoyl group at the opposing end. This unique arrangement of functional groups is key to its synthetic utility.
The fundamental properties of this compound are summarized below. It is important to note that while some physical properties like melting and boiling points have been experimentally determined, others, such as density, are predicted values derived from computational models.
| Property | Value | Source(s) |
| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [1][2] |
| CAS Number | 17734-41-7 | [2][3][4] |
| Molecular Formula | C₁₃H₁₇ClO | [1][2][3] |
| Molecular Weight | 224.72 g/mol | [2] |
| Melting Point | 34-35 °C | [5] |
| Boiling Point | 147-148 °C @ 1.5 Torr | [5] |
| Predicted Density | 1.045 ± 0.06 g/cm³ | [5] |
| Vapour Pressure | 0.000125 mmHg @ 25°C | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCl | [1][2] |
| InChI Key | IBUIBNBWCOAMTI-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile
The structural features of 7-Chloro-1-oxo-1-phenylheptane give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and product confirmation. While raw spectral data can be accessed through chemical databases, the expected characteristics are outlined here for analytical guidance.
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band characteristic of the aryl ketone carbonyl (C=O) stretch, typically appearing around 1685 cm⁻¹. Additional significant peaks include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region, usually between 800-600 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the different proton environments. The monosubstituted phenyl group will typically appear as a complex multiplet between 7.4-8.0 ppm. The two protons alpha to the carbonyl group (on C2) are expected to be a triplet around 2.9-3.0 ppm. The protons on the carbon bearing the chlorine (C7) will present as a triplet around 3.5 ppm. The remaining ten protons of the methylene chain (C3-C6) will form a complex series of multiplets in the 1.3-1.9 ppm range.
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¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200 ppm.[2] Aromatic carbons will appear in the 128-137 ppm range. The carbon attached to the chlorine (C7) will be observed around 45 ppm, while the carbon alpha to the carbonyl (C2) will be near 38 ppm. The remaining aliphatic carbons will resonate between 23-33 ppm.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 224, along with an isotope peak (M+2) at m/z 226 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.[2] Common fragmentation patterns include the loss of the chlorohexyl chain to yield a benzoyl cation (C₆H₅CO⁺) at m/z 105 and cleavage alpha to the carbonyl group.
Synthesis and Mechanistic Insights
The most established and efficient method for preparing 7-Chloro-1-oxo-1-phenylheptane is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[1] This reaction is a cornerstone of electrophilic aromatic substitution.[1][6]
The Acylation Strategy: Causality and Advantages
The choice of Friedel-Crafts acylation is deliberate and offers several advantages over the related alkylation reaction. The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, ensuring the linear heptanoyl chain is installed intact.[7] Furthermore, the product, an aryl ketone, contains an electron-withdrawing carbonyl group that deactivates the aromatic ring towards further electrophilic attack.[6][7] This deactivation effectively prevents polyacylation, a common side reaction in Friedel-Crafts alkylations, leading to a cleaner, mono-substituted product.[8]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.
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Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 7-chloroheptanoyl chloride. This polarizes the C-Cl bond, facilitating its cleavage to generate a resonance-stabilized acylium ion.[1][6][9]
-
Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the benzene ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]
-
Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, 7-Chloro-1-oxo-1-phenylheptane.[1]
Caption: Mechanism of Friedel-Crafts Acylation for 7-Chloro-1-oxo-1-phenylheptane synthesis.
Experimental Protocol
This protocol is a self-validating system for the laboratory-scale synthesis of the title compound. Success is contingent on the strict exclusion of moisture, as water rapidly deactivates the Lewis acid catalyst.
Materials:
-
Anhydrous Benzene
-
7-Chloroheptanoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM, reaction solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂ or Drierite). Operate under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice/water bath with vigorous stirring. The use of a solvent and cooling helps to moderate the exothermic reaction.
-
Reagent Addition: Dissolve 7-chloroheptanoyl chloride (1.0 equivalent) and anhydrous benzene (1.5-2.0 equivalents) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup and Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6] This step is highly exothermic and should be performed in a fume hood. The HCl protonates the aluminum-ketone complex, breaking it apart, while the ice absorbs the heat generated.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 7-Chloro-1-oxo-1-phenylheptane.
Chemical Reactivity and Synthetic Utility
The synthetic value of 7-Chloro-1-oxo-1-phenylheptane stems from its bifunctional nature, providing two distinct and chemically orthogonal reactive sites for modification.[1]
Caption: Dual reactive sites of 7-Chloro-1-oxo-1-phenylheptane for synthetic modifications.
Reactions at the Carbonyl Group
The electrophilic carbonyl carbon is susceptible to a wide range of nucleophilic attacks and reductions.[1]
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Reduction: The ketone can be selectively reduced to a secondary alcohol (7-chloro-1-phenylheptan-1-ol) using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used but require anhydrous conditions.[10]
-
Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl to form tertiary alcohols, extending the carbon skeleton.
-
Alpha-Functionalization: The protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.
Reactions at the Chloroalkyl Terminus
The terminal chlorine atom is a good leaving group, making the C7 position an excellent site for nucleophilic substitution (Sₙ2) reactions.[1] This allows for the facile introduction of a wide array of functional groups.
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Heteroatom Introduction: Reaction with sodium azide (NaN₃) yields 7-azido-1-phenylheptan-1-one, a precursor for amines or triazoles. Reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. Thiols and amines can also displace the chloride to form thioethers and secondary/tertiary amines, respectively.[1]
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Carbon-Carbon Bond Formation: The terminal chloride can be displaced by organocuprates or other soft carbon nucleophiles to extend the carbon chain.
Application in Complex Molecule Synthesis
The dual reactivity makes this compound an ideal intermediate for multi-step syntheses.[1] It is particularly well-suited as a precursor for linear diarylheptanoids, a class of natural products exhibiting a range of biological activities, including anti-inflammatory and antioxidant effects.[1] A synthetic strategy could involve:
-
Modification at the chloro-terminus to introduce the second aryl group or a precursor.
-
Subsequent transformation of the ketone functionality to match the target natural product's structure.
This pre-built seven-carbon chain with reactive handles at both ends significantly simplifies the construction of these complex bioactive molecules.[1]
Handling, Safety, and Storage
-
Hazard Identification: 7-Chloro-1-oxo-1-phenylheptane is classified as an irritant.[4]
-
Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with eyes, skin, and clothing.[11]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Conclusion
7-Chloro-1-oxo-1-phenylheptane is a highly versatile and synthetically valuable bifunctional molecule. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct, selectively addressable reactive sites—the ketone and the alkyl chloride—make it a powerful building block for organic synthesis. For researchers in drug discovery and natural product synthesis, it offers a strategic starting point for creating complex linear molecules, particularly diarylheptanoids, thereby streamlining synthetic pathways and facilitating the exploration of novel chemical space.
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